molecular formula C15H20O3 B12125614 4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid

4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B12125614
M. Wt: 248.32 g/mol
InChI Key: AWPJMLKDRJLKIJ-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1152590-94-7) is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a tetrahydropyran ring substituted at the 4-position with both a carboxylic acid group and a 4-isopropylphenyl ring, creating a versatile and multifunctional scaffold for synthetic chemistry . Research Applications and Value This compound is primarily valued in medicinal chemistry and pharmaceutical research as a key building block for the synthesis of more complex molecules. The presence of both a carboxylic acid functional group and a stable tetrahydropyran ring makes it an ideal precursor for the development of potential bioactive compounds . The tetrahydropyran motif is a common structural element in many drugs and natural products, known for contributing favorable properties such as improved metabolic stability and enhanced bioavailability . Researchers can readily functionalize the carboxylic acid group via standard reactions such as amidation and esterification to create a diverse library of derivatives for screening and optimization . Handling and Safety This product is intended for research purposes only in a controlled laboratory setting. It is not approved for diagnostic, therapeutic, or personal use. Safety data should be consulted prior to use, and standard safe laboratory practices for handling chemicals must be followed. Chemical Identifiers • CAS Number: 1152590-94-7 • Molecular Formula: C15H20O3 • Molecular Weight: 248.32 g/mol

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)oxane-4-carboxylic acid

InChI

InChI=1S/C15H20O3/c1-11(2)12-3-5-13(6-4-12)15(14(16)17)7-9-18-10-8-15/h3-6,11H,7-10H2,1-2H3,(H,16,17)

InChI Key

AWPJMLKDRJLKIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CCOCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalysts and automated systems ensures high efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroperoxides or ketones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 4-(4-isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid hydroperoxide or ketone derivatives.

    Reduction: Formation of 4-(4-isopropylphenyl)tetrahydro-2H-pyran-4-methanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a building block in the development of novel materials.

Biology:

  • Investigated for its potential as a bioactive compound in various biological assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Used in the design of drug delivery systems due to its unique structural properties.

Industry:

  • Utilized in the production of specialty chemicals and polymers.
  • Employed as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isopropylphenyl group may interact with hydrophobic pockets within proteins, affecting their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 4-(4-isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Tetrahydro-2H-pyran-4-carboxylic Acid Derivatives

Compound Name (CAS No.) Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference(s)
4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid 4-isopropylphenyl + carboxylic acid C15H20O3 248.32 g/mol High lipophilicity; potential CNS-targeting applications (inferred from analogs) N/A*
Tetrahydro-2H-pyran-4-carboxylic acid (5337-03-1) None (parent compound) C6H10O3 130.14 g/mol mp 87–89°C; biochemical reagent for life science research
4-Methyltetrahydro-2H-pyran-4-carboxylic acid (233276-38-5) Methyl group C7H12O3 144.17 g/mol Similarity score 0.96; enhanced hydrophobicity vs. parent
4-Isobutyltetrahydro-2H-pyran-4-carboxylic acid (1385696-76-3) Isobutyl group C10H18O3 186.25 g/mol Similarity score 0.96; bulkier substituent for steric effects
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (473706-11-5) 4-fluorophenyl group C12H13FO3 224.23 g/mol Fluorine enhances electronegativity; potential PET tracer
4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (1338495-18-3) 2-bromobenzyl group C13H15BrO3 299.17 g/mol Bromine increases molecular weight; halogen bonding potential
4-(BOC-amino)tetrahydro-2H-pyran-4-carboxylic acid (172843-97-9) BOC-protected amino group C11H19NO5 245.27 g/mol Used in peptide synthesis; BOC group enables selective deprotection

*Note: Direct data on the target compound are extrapolated from analogs.

Key Findings:

Substituent Effects on Lipophilicity: The isopropylphenyl group in the target compound increases lipophilicity compared to simpler analogs like 4-methyl or 4-isobutyl derivatives. This property may enhance blood-brain barrier penetration, making it relevant for CNS drug development .

Acidity and Solubility :

  • The carboxylic acid group in all analogs confers moderate water solubility (pH-dependent). Derivatives with electron-withdrawing substituents (e.g., fluorine in 4-(4-fluorophenyl)) may exhibit slightly lower pKa values due to inductive effects, enhancing solubility at physiological pH .

Synthetic Utility: The BOC-protected amino derivative (CAS 172843-97-9) is a key intermediate in solid-phase peptide synthesis, contrasting with the target compound’s lack of functional handles for conjugation . Radiolabeled analogs (e.g., 99mTc-DTPA conjugates in ) demonstrate the scaffold’s versatility in diagnostic imaging, though the target compound’s isopropylphenyl group may limit chelation efficiency .

Thermal Properties :

  • The parent compound (CAS 5337-03-1) has a melting point of 87–89°C, while bulkier derivatives (e.g., 4-isobutyl) likely exhibit higher melting points due to increased molecular symmetry .

Biological Activity

4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid, also known by its CAS number 1152590-94-7, is a compound of significant interest due to its potential biological activities. Its unique structure, characterized by a tetrahydropyran ring and an isopropylphenyl substituent, suggests various interactions within biological systems. This article aims to consolidate current research findings regarding the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₂₀O₃
  • Molecular Weight : 248.32 g/mol
  • Structure : The compound features a tetrahydropyran ring with a carboxylic acid functional group and an isopropylphenyl moiety, which may enhance its lipophilicity and biological interactions.

Synthesis

The synthesis of 4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:

  • Formation of the Tetrahydropyran Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Isopropylphenyl Group : This step often requires specific reagents and catalysts to ensure high yield and purity.
  • Carboxylic Acid Functionalization : The final step involves converting an intermediate into the carboxylic acid form, which may include hydrolysis or oxidation reactions.

The biological activity of 4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid is believed to involve interactions with various molecular targets, including enzymes and receptors. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions, while the isopropylphenyl group may enhance binding affinity through hydrophobic interactions.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties : The compound has shown promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : There are indications that it may possess antimicrobial effects against certain bacterial strains.

Case Studies

Several studies have investigated the biological effects of related compounds in the same chemical class:

  • Study on Tetrahydropyran Derivatives :
    • A study published in the Journal of Medicinal Chemistry explored a series of tetrahydropyran derivatives and their effects on cellular pathways related to inflammation and cancer proliferation. Results indicated that modifications at the tetrahydropyran ring significantly influenced biological activity .
  • Structure-Activity Relationship (SAR) :
    • Research highlighted in ACS Publications focused on identifying SAR for similar compounds, revealing that substituents like isopropyl groups can enhance bioactivity by improving solubility and receptor binding .
  • In Vivo Studies :
    • Animal model studies have demonstrated that compounds with similar structures can reduce inflammatory markers in conditions like arthritis, suggesting potential therapeutic applications for 4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid .

Data Table: Summary of Biological Activities

Biological Activity Mechanism/Effect References
Anti-inflammatoryInhibition of cytokines
AntioxidantFree radical scavenging
AntimicrobialActivity against specific bacteria

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have indicated that derivatives of tetrahydro-2H-pyran compounds exhibit promising anticancer activity. For instance, research on similar compounds has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain derivatives had low IC50 values, indicating high potency against cancer cell lines . This suggests that 4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid could be explored further for its anticancer potential.

1.2 Neurological Applications

The compound's structural features may also lend themselves to applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems and provide neuroprotective effects. For example, they have been studied for their potential to alleviate symptoms related to cognitive impairments and neurodegenerative diseases .

Pharmacological Applications

2.1 Inhibition of Enzymatic Activity

Research indicates that compounds similar to 4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid can inhibit specific enzymes involved in metabolic pathways. One notable application is the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic disorders such as obesity and type 2 diabetes . This enzymatic inhibition could lead to therapeutic avenues for managing these conditions.

2.2 Anti-inflammatory Effects

Inflammation is a common underlying factor in many chronic diseases. Compounds related to tetrahydro-2H-pyran structures have been studied for their anti-inflammatory properties, potentially offering new treatments for inflammatory diseases . The anti-inflammatory activity can be attributed to the modulation of pro-inflammatory cytokines and pathways.

Material Science Applications

3.1 Polymer Chemistry

The unique structure of 4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid allows it to be used as a building block in polymer synthesis. Its carboxylic acid functional group can facilitate the formation of polyesters or other polymeric materials through condensation reactions . This application is significant in developing biodegradable polymers or advanced materials with specific mechanical properties.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
AnticancerAziz-ur-Rehman et al., 2018Derivatives showed IC50 values indicating strong anticancer activity; further studies suggested potential against various cancer types .
NeurologicalWO2011033255A1Compounds demonstrated neuroprotective effects and potential treatment for cognitive impairments .
Metabolic DisordersWO2011033255A1Inhibition of 11β-hydroxysteroid dehydrogenase type 1 linked to improved metabolic health outcomes .
Material ScienceChemical BookUsed as a precursor in synthesizing biodegradable polymers with desirable properties .

Q & A

Q. What are the recommended synthetic routes for 4-(4-isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves:

  • Friedel-Crafts Alkylation : Introducing the 4-isopropylphenyl group via AlCl₃-catalyzed alkylation of tetrahydro-2H-pyran-4-carboxylic acid derivatives.
  • Cyclization Strategies : Ring-closing metathesis (RCM) or acid-catalyzed cyclization of diols or diesters to form the tetrahydropyran core .
  • Carboxylic Acid Functionalization : Oxidation of alcohol intermediates (e.g., using KMnO₄ or CrO₃ under acidic conditions) to install the carboxylic acid group .

Q. Critical Factors :

  • Solvent choice (e.g., CH₂Cl₂ for RCM reactions) and temperature control (e.g., 0–25°C for Friedel-Crafts) significantly impact regioselectivity and byproduct formation .
  • Purification via column chromatography (SiO₂, pentane/ethyl acetate gradients) is recommended to isolate the target compound from unreacted intermediates .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~1.2 ppm for isopropyl CH₃ groups, δ ~170 ppm for carboxylic acid carbonyl) .
  • Infrared Spectroscopy (IR) : Peaks at ~2500–3300 cm⁻¹ (carboxylic acid O-H stretch) and ~1700 cm⁻¹ (C=O stretch) validate functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% required for biological assays) .
  • Melting Point Analysis : Expected range 87–89°C (consistent with related tetrahydropyran-carboxylic acids) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in modifying the tetrahydropyran ring or aryl substituents?

Methodological Answer:

  • Steric and Electronic Effects : The 4-isopropylphenyl group creates steric hindrance, favoring electrophilic substitution at the para position. Use directing groups (e.g., -NO₂) to control functionalization .
  • Catalytic Systems : Pd/Cu-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl modifications under inert conditions (N₂ atmosphere, DMF solvent) .
  • Protection-Deprotection : Temporarily protect the carboxylic acid with tert-butyl esters to prevent side reactions during ring functionalization .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

Methodological Answer:

  • Cross-Validation : Compare data from multiple sources (e.g., PubChem, ECHA) and validate using differential scanning calorimetry (DSC) for melting points .
  • Solubility Studies : Use standardized solvents (e.g., DMSO for biological assays, ethanol for synthesis) and report concentrations w/w. Discrepancies may arise from polymorphic forms or hydrate formation .

Q. What computational methods predict the compound’s reactivity or interactions in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. The carboxylic acid group often interacts with catalytic lysine or arginine residues .

Q. How does the compound’s stability under varying pH or temperature conditions affect experimental design?

Methodological Answer:

  • pH Stability : The carboxylic acid group protonates below pH 4, altering solubility. Use buffered solutions (pH 7.4) for in vitro assays to mimic physiological conditions .
  • Thermal Degradation : Thermogravimetric analysis (TGA) shows decomposition above 264°C. Store at -20°C under anhydrous conditions to prevent hydrolysis .

Q. What are the key considerations for designing SAR (Structure-Activity Relationship) studies on derivatives?

Methodological Answer:

  • Core Modifications : Compare activity of tetrahydropyran vs. tetrahydrofuran analogs to assess ring size impact .
  • Substituent Libraries : Synthesize derivatives with halogens (Cl, F) or methyl groups on the phenyl ring to evaluate electronic effects on bioactivity .
  • Biological Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination) or antimicrobial susceptibility testing (MIC values) to quantify potency .

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